molecular formula C26H21NO4 B6544327 (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide CAS No. 946333-18-2

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide

Cat. No.: B6544327
CAS No.: 946333-18-2
M. Wt: 411.4 g/mol
InChI Key: RNDYJOBHHYKVEK-OVCLIPMQSA-N
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Description

The compound (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide is a complex organic molecule featuring a benzofuran core, a methoxybenzoyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and an appropriate acylating agent.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

    Formation of the Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety can be synthesized through a condensation reaction involving cinnamic acid and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes.

    Interaction with Receptors: It may bind to and modulate the activity of specific receptors, leading to downstream effects.

    Disruption of Cellular Pathways: The compound may interfere with key cellular pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: A related compound used in similar synthetic applications.

    Benzofuran derivatives: Compounds with a benzofuran core that exhibit similar chemical properties.

    Cinnamic acid derivatives: Compounds with a phenylprop-2-enamide moiety that share similar reactivity.

Uniqueness

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-17-22-16-20(27-24(28)15-8-18-6-4-3-5-7-18)11-14-23(22)31-26(17)25(29)19-9-12-21(30-2)13-10-19/h3-16H,1-2H3,(H,27,28)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDYJOBHHYKVEK-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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